

# Application Note: Synthesis and Validation of 2-[2-(Morpholino)ethoxy]-3-picoline

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## Compound of Interest

**Compound Name:** 2-[2-(Morpholino)ethoxy]-3-picoline  
**CAS No.:** 2288710-50-7  
**Cat. No.:** B2685627

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Target Compound: **2-[2-(Morpholino)ethoxy]-3-picoline** (CAS: 2288710-50-7) Application Focus: Preclinical Drug Development & Medicinal Chemistry Methodology: Nucleophilic Aromatic Substitution ( S<sub>N</sub>Ar )

## Scientific Rationale & Reaction Design

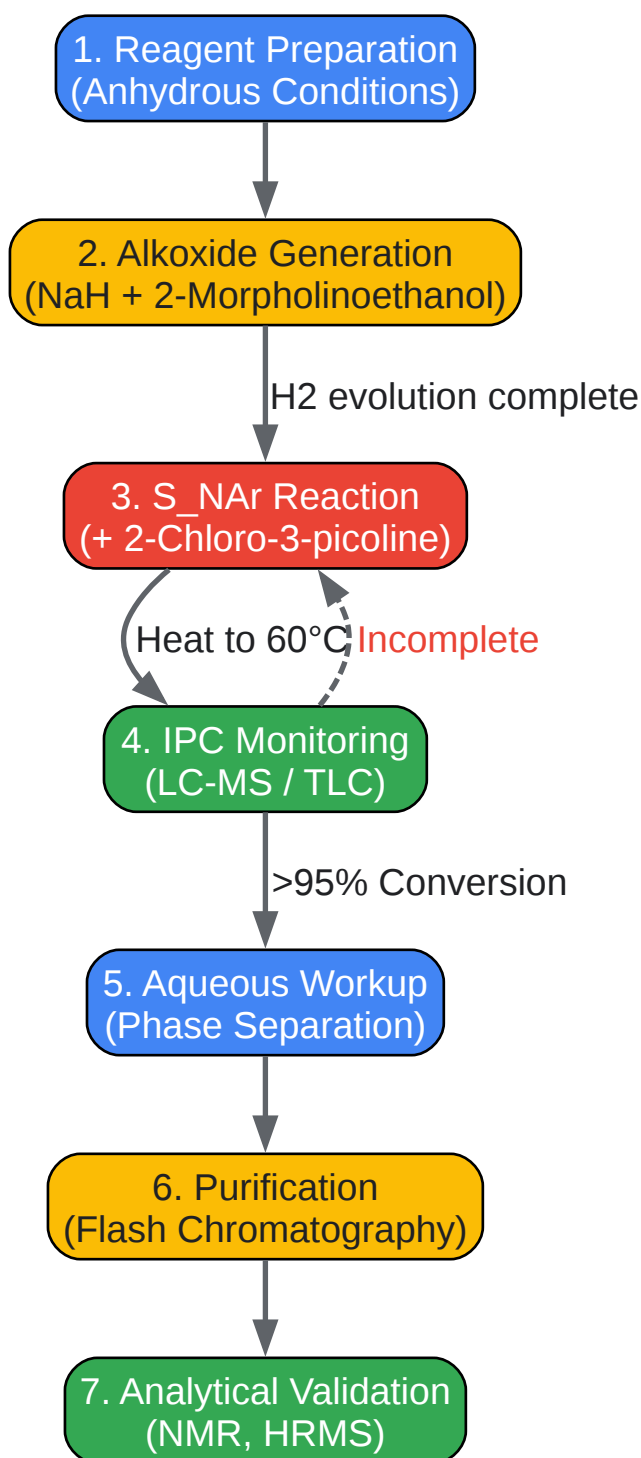
In medicinal chemistry, the incorporation of a morpholine ring is a highly effective strategy for improving the physicochemical properties of a pharmacophore. Morpholine acts as a weak base and a hydrophilic solubilizing moiety, frequently enhancing the aqueous solubility and metabolic stability of drug candidates. When linked via an ethoxy bridge to a 3-picoline (3-methylpyridine) core, the resulting **2-[2-(Morpholino)ethoxy]-3-picoline** scaffold provides a rigid, functionalized vector ideal for kinase inhibitor or GPCR ligand development. The molecular weight of this specific intermediate is 222.28 g/mol [1].

## Mechanistic Causality (The S<sub>N</sub>Ar Pathway)

The synthesis of this compound is driven by a bimolecular Nucleophilic Aromatic Substitution ( S<sub>N</sub>Ar ) mechanism[2].

- **Electrophile Activation:** Unlike unactivated benzenoid systems, the pyridine ring is inherently electron-deficient. The presence of the highly electronegative endocyclic nitrogen significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[3]. This electronic environment makes the C2 position (bearing a chloride leaving group in our starting material, 2-chloro-3-picoline) highly susceptible to nucleophilic attack.
- **Nucleophile Generation:** Aliphatic alcohols like 2-morpholinoethanol are relatively weak nucleophiles. To achieve quantitative conversion, the alcohol must be deprotonated by a strong, non-nucleophilic base—in this case, Sodium Hydride (NaH)—to form a highly reactive alkoxide[4].
- **Solvent Dynamics:** The reaction is conducted in anhydrous N,N-Dimethylformamide (DMF). As a polar aprotic solvent, DMF effectively solvates the sodium cation but leaves the morpholinoethoxide anion "naked." This lack of hydrogen-bonding maximizes the nucleophile's reactivity, accelerating the rate-determining step: the formation of the negatively charged Meisenheimer complex[2]. The intermediate is subsequently stabilized by the electron-withdrawing nature of the pyridine nitrogen before the chloride is expelled to restore aromaticity.

## Process Workflow & Logic



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Figure 1: Step-by-step synthetic workflow and in-process control (IPC) logic for SNAr.

## Materials & Reagents

The following table outlines the stoichiometric requirements for a scalable 10.0 mmol synthesis.

Reagent	MW ( g/mol )	Equivalents	Amount	Moles	Function
2-Chloro-3-methylpyridine	127.57	1.00	1.28 g	10.0 mmol	Electrophile
2-Morpholinoethanol	131.17	1.20	1.57 g	12.0 mmol	Nucleophile
Sodium Hydride (60% in oil)	24.00	1.50	0.60 g	15.0 mmol	Strong Base
Anhydrous DMF	73.09	-	20.0 mL	-	Polar Aprotic Solvent
Ethyl Acetate (EtOAc)	88.11	-	150 mL	-	Extraction Solvent
Brine (Sat. NaCl)	58.44	-	50.0 mL	-	Aqueous Wash

## Step-by-Step Experimental Protocol

### Phase 1: Alkoxide Generation

- **Apparatus Setup:** Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert nitrogen gas to ensure a strictly anhydrous environment.
- **Base Suspension:** Add Sodium Hydride (0.60 g, 15.0 mmol) to the flask, followed by anhydrous DMF (10 mL). Suspend the mixture and cool to 0 °C using an ice-water bath.
- **Deprotonation:** Dissolve 2-Morpholinoethanol (1.57 g, 12.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.

- **Maturation:** Remove the ice bath and allow the mixture to stir at room temperature for 30–45 minutes. **Self-Validation Check:** The reaction is ready for the next step only when the evolution of hydrogen gas (H<sub>2</sub>) has completely ceased, indicating total conversion to sodium 2-morpholinoethoxide.

## Phase 2: Nucleophilic Aromatic Substitution

- **Electrophile Addition:** Re-cool the reaction vessel to 0 °C. Dissolve 2-Chloro-3-methylpyridine (1.28 g, 10.0 mmol) in anhydrous DMF (5 mL) and add it dropwise to the alkoxide solution.
- **Thermal Activation:** Transfer the flask to an oil bath and gradually heat to 60 °C. **Causality Note:** While some highly activated pyridines react at ambient temperature<sup>[4]</sup>, the steric hindrance imparted by the adjacent 3-methyl group on the picoline ring requires mild thermal energy to overcome the activation barrier for the S<sub>N</sub>Ar process<sup>[3]</sup>.
- **IPC Monitoring:** Stir the reaction at 60 °C for 4–6 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). Proceed to workup when the electrophile is >95% consumed.

## Phase 3: Quench, Workup, and Purification

- **Quenching:** Cool the reaction to 0 °C. Carefully quench the excess NaH by the dropwise addition of cold distilled water (10 mL). **Caution:** Highly exothermic; add water slowly to manage residual gas evolution.
- **Extraction:** Dilute the quenched mixture with EtOAc (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with additional EtOAc (2 x 50 mL).
- **Washing:** Combine the organic layers and wash extensively with distilled water (3 x 30 mL) to remove the DMF solvent. Perform a final wash with Brine (30 mL).
- **Drying:** Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- **Chromatography:** Purify the crude oil via flash column chromatography on silica gel. Utilize a gradient of 100% DCM to 5% MeOH in DCM. **Critical Step:** Add 0.1% Triethylamine (TEA) to

the eluent to prevent the basic morpholine nitrogen from streaking on the acidic silica gel.

- Isolation: Pool the pure fractions and evaporate the solvent to yield **2-[2-(Morpholino)ethoxy]-3-picoline** as a pale yellow oil.

## Analytical Validation (Self-Validating System)

To confirm structural integrity and purity, the isolated compound must be validated against the following expected analytical parameters:

- Chemical Formula: C<sub>12</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>
- Exact Mass: 222.14 Da
- LC-MS (ESI+): Expected m/z 223.1 [M+H]<sup>+</sup>
- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) Expected Shifts:
  - δ 8.02 (dd, J = 5.0, 1.5 Hz, 1H, Py-H6)
  - δ 7.41 (dd, J = 7.2, 1.5 Hz, 1H, Py-H4)
  - δ 6.82 (dd, J = 7.2, 5.0 Hz, 1H, Py-H5)
  - δ 4.48 (t, J = 5.8 Hz, 2H, O-CH<sub>2</sub>ethoxy linker)
  - δ 3.72 (t, J = 4.6 Hz, 4H, Morpholine O-CH<sub>2</sub>)
  - δ 2.82 (t, J = 5.8 Hz, 2H, N-CH<sub>2</sub>ethoxy linker)
  - δ 2.58 (t, J = 4.6 Hz, 4H, Morpholine N-CH<sub>2</sub>)
  - δ 2.22 (s, 3H, Ar-CH<sub>3</sub>)

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## Sources

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- [2. masterorganicchemistry.com](https://masterorganicchemistry.com) [[masterorganicchemistry.com](https://masterorganicchemistry.com)]
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